molecular formula C16H12O5S B14655875 7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid CAS No. 51798-19-7

7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid

Cat. No.: B14655875
CAS No.: 51798-19-7
M. Wt: 316.3 g/mol
InChI Key: IGKLKCGYRZNCFI-UHFFFAOYSA-N
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Description

7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their tricyclic structure, which includes a sulfur atom in the central ring. This particular compound is characterized by the presence of an ethyl group at the 7th position and a carboxylic acid group at the 3rd position, along with three oxo groups at the 9th and 10th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available thioxanthene derivatives.

    Oxidation: The thioxanthene core is oxidized to introduce the oxo groups at the 9th and 10th positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

    Carboxylation: The carboxylic acid group at the 3rd position is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Oxidation: Using large-scale oxidizing agents and reactors to ensure uniform oxidation.

    Continuous Flow Alkylation: Employing continuous flow reactors for the ethylation step to enhance efficiency and yield.

    High-Pressure Carboxylation: Utilizing high-pressure reactors for the carboxylation step to achieve the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Alkylating Agents: Ethyl halides, sodium hydride.

    Carboxylating Agents: Carbon dioxide under high pressure.

Major Products Formed

    Oxidized Derivatives: Further oxidized thioxanthene compounds.

    Reduced Derivatives: Hydroxylated thioxanthene compounds.

    Substituted Derivatives: Thioxanthene compounds with various alkyl or aryl groups.

Scientific Research Applications

7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.

    Industry: Utilized in the production of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It may inhibit specific enzymes or receptors, leading to altered cellular functions such as reduced cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthen-9-one-10,10-dioxide: A similar compound with two oxo groups at the 9th and 10th positions.

    3-Chlorothioxanthen-9-one-10,10-dioxide: Another derivative with a chlorine atom at the 3rd position.

Uniqueness

7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is unique due to the presence of the ethyl group at the 7th position and the carboxylic acid group at the 3rd position, which confer distinct chemical and biological properties compared to other thioxanthene derivatives.

Properties

CAS No.

51798-19-7

Molecular Formula

C16H12O5S

Molecular Weight

316.3 g/mol

IUPAC Name

7-ethyl-9,10,10-trioxothioxanthene-3-carboxylic acid

InChI

InChI=1S/C16H12O5S/c1-2-9-3-6-13-12(7-9)15(17)11-5-4-10(16(18)19)8-14(11)22(13,20)21/h3-8H,2H2,1H3,(H,18,19)

InChI Key

IGKLKCGYRZNCFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)S(=O)(=O)C3=C(C2=O)C=CC(=C3)C(=O)O

Origin of Product

United States

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